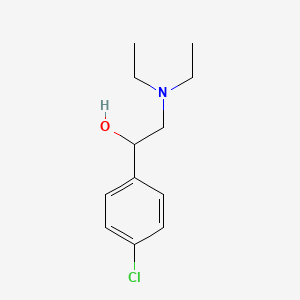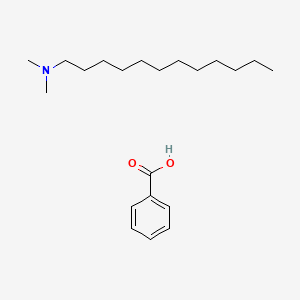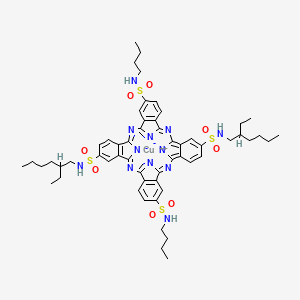
1,1-Dibromo-N,N,N',N',N'',N''-hexamethyl-lambda~5~-phosphanetriamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dibromo-N,N,N’,N’,N’‘,N’'-hexamethyl-lambda~5~-phosphanetriamine is a chemical compound characterized by the presence of bromine and phosphorus atoms within its structure
Métodos De Preparación
The synthesis of 1,1-Dibromo-N,N,N’,N’,N’‘,N’'-hexamethyl-lambda~5~-phosphanetriamine typically involves the bromination of precursor compounds. One common method involves the use of 1,3-dibromo-5,5-dimethylhydantoin as a bromine source under mild reaction conditions . This process does not require a catalyst or external oxidant, making it relatively straightforward and efficient.
Industrial production methods may involve the use of large-scale bromination reactors where the reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity. The use of solvents like dichloromethane and reagents such as potassium bromide and orthoperiodic acid can facilitate the bromination process .
Análisis De Reacciones Químicas
1,1-Dibromo-N,N,N’,N’,N’‘,N’'-hexamethyl-lambda~5~-phosphanetriamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in redox reactions, where the phosphorus atom can change its oxidation state.
Addition Reactions: The compound can add to alkenes and alkynes, forming new carbon-bromine bonds.
Common reagents used in these reactions include dimethyl sulfoxide, oxalyl bromide, and tetrabutylammonium bromide . The major products formed depend on the specific reaction conditions and the nature of the nucleophiles or electrophiles involved.
Aplicaciones Científicas De Investigación
1,1-Dibromo-N,N,N’,N’,N’‘,N’'-hexamethyl-lambda~5~-phosphanetriamine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the bromination of alkenes and alkynes.
Biology: The compound’s reactivity makes it useful in the modification of biomolecules for various biochemical studies.
Industry: Used in the production of flame retardants and other specialty chemicals due to its bromine content.
Mecanismo De Acción
The mechanism of action of 1,1-Dibromo-N,N,N’,N’,N’‘,N’'-hexamethyl-lambda~5~-phosphanetriamine involves the interaction of its bromine atoms with various molecular targets. The bromine atoms can form covalent bonds with nucleophilic sites on other molecules, leading to the formation of new compounds. This reactivity is facilitated by the presence of the phosphorus atom, which can stabilize the transition states during the reaction .
Comparación Con Compuestos Similares
Similar compounds include:
1,1-Dibromoethane: Used as a fuel additive and soil fumigant.
1,2-Dibromoethane: Known for its use in leaded gasoline and as a pesticide.
Poly(N,N’-dibromo-N-ethyl-benzene-1,3-disulfonamide): Effective catalyst for organic synthesis.
1,1-Dibromo-N,N,N’,N’,N’‘,N’'-hexamethyl-lambda~5~-phosphanetriamine is unique due to its hexamethyl-lambda~5~-phosphanetriamine core, which imparts distinct reactivity and stability compared to other dibromo compounds.
Propiedades
Número CAS |
71925-24-1 |
|---|---|
Fórmula molecular |
C6H18Br2N3P |
Peso molecular |
323.01 g/mol |
Nombre IUPAC |
N-[dibromo-bis(dimethylamino)-λ5-phosphanyl]-N-methylmethanamine |
InChI |
InChI=1S/C6H18Br2N3P/c1-9(2)12(7,8,10(3)4)11(5)6/h1-6H3 |
Clave InChI |
INCDQKZMBXHUFL-UHFFFAOYSA-N |
SMILES canónico |
CN(C)P(N(C)C)(N(C)C)(Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-Methoxybicyclo[5.2.0]nona-1,4,6-trien-3-one](/img/structure/B14461603.png)
![2-[(Cyanomethoxy)imino]-3-oxobutanamide](/img/structure/B14461605.png)
![3-[1-(Ethoxycarbonyl)-2-oxocyclododecyl]propanoic acid](/img/structure/B14461611.png)



![1-Anilino-3-phenylpyrido[3,2-a]phenazin-5(7H)-one](/img/structure/B14461648.png)


